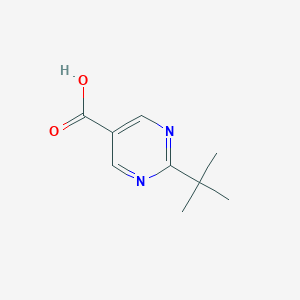

2-Tert-butylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-tert-butylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTKTHQJHQUTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356484 | |

| Record name | 2-tert-butylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126230-73-7 | |

| Record name | 2-tert-butylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Tert-butylpyrimidine-5-carboxylic acid chemical properties

An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a plausible synthetic pathway for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Properties

This compound is a substituted pyrimidine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 126230-73-7 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 170-171 °C | |

| Physical Form | Powder | |

| IUPAC Name | 2-tert-butyl-5-pyrimidinecarboxylic acid |

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) around 12 δ.[2][3] The tert-butyl group protons will appear as a sharp singlet further upfield. The two protons on the pyrimidine ring will appear in the aromatic region, likely as distinct signals due to their different electronic environments.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the carboxyl carbon in the range of 165 to 185 δ.[2][3][4] The carbons of the pyrimidine ring will resonate in the aromatic region, and the quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators of the carboxylic acid functionality.

-

A very broad and strong absorption band is expected for the O–H stretch of the carboxyl group, typically appearing in the 2500-3300 cm⁻¹ region.[2][3]

-

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch will be present between 1710 and 1760 cm⁻¹.[2]

-

A C-O stretching band is also expected between 1320 and 1210 cm⁻¹.[5]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, carboxylic acids often show a detectable molecular ion peak.

-

Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[6]

Experimental Protocols

Proposed Synthesis of this compound

This proposed method involves the palladium-catalyzed carbonylation of 5-bromo-2-tert-butylpyrimidine followed by hydrolysis.

Step 1: Synthesis of 5-bromo-2-tert-butylpyrimidine (Precursor) The synthesis would begin with a suitable pyrimidine ring, which is then brominated and subsequently reacted to add the tert-butyl group, or by constructing the ring from precursors already containing these moieties.

Step 2: Palladium-Catalyzed Aminocarbonylation

-

Reaction Setup: In a high-pressure vessel, combine 5-bromo-2-tert-butylpyrimidine, a palladium catalyst (e.g., palladium acetate), a suitable phosphine ligand, and a base (e.g., N,N-diisopropylethylamine) in an appropriate solvent like acetonitrile.

-

Carbonylation: Purge the vessel with carbon monoxide and then pressurize it to approximately 100 psi. Heat the reaction mixture to around 100 °C and stir for several hours.[7] The progress of the reaction can be monitored by techniques like HPLC.

-

Workup: After the reaction is complete, cool the vessel, release the pressure, and concentrate the mixture to remove the solvent and excess base.[7]

Step 3: Hydrolysis to the Carboxylic Acid

-

Hydrolysis: Treat the crude product from the previous step with an aqueous base, such as 1 M sodium hydroxide (NaOH), and stir vigorously for several hours to hydrolyze the intermediate amide or ester to the corresponding carboxylate salt.[7]

-

Acidification and Isolation: After hydrolysis, acidify the aqueous solution with an acid like hydrochloric acid (HCl) to a pH of around 4. This will precipitate the this compound.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualized Workflows and Pathways

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

References

- 1. 2-(tert-Butyl)pyrimidine-5-carboxylic acid - CAS:126230-73-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tert-butylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and pharmaceuticals. This technical guide provides a summary of the available information on the molecular structure, chemical properties, and potential synthesis routes for this compound. It is important to note that while general characteristics can be inferred from related structures, specific experimental data for this compound is not extensively available in the public domain.

Molecular Structure and Chemical Properties

The fundamental structure of this compound consists of a pyrimidine ring substituted with a tert-butyl group at the 2-position and a carboxylic acid group at the 5-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 126230-73-7 | [1][2] |

| Physical State | Solid (inferred) | [3] |

| Storage Conditions | Sealed in dry, room temperature | [2] |

Synthesis Approaches

A general workflow for such a synthesis is outlined below:

Figure 1: A generalized workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic acids.

General Experimental Protocol for Analogue Synthesis

A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4] This provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position.[4]

Step 1: Formation of the Pyrimidine Ester The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be reacted with a pivalamidinium salt (the amidinium salt corresponding to the tert-butyl group) to form the methyl or ethyl ester of this compound. This reaction is typically carried out in a suitable solvent under a nitrogen atmosphere.[4]

Step 2: Hydrolysis to the Carboxylic Acid The resulting ester would then be hydrolyzed to the carboxylic acid. This can be achieved through standard procedures, such as heating with an aqueous base (e.g., sodium hydroxide) followed by acidification.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy for carboxylic acids and pyrimidine derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group. - Two singlets for the two protons on the pyrimidine ring. - A broad singlet for the carboxylic acid proton, typically downfield. |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group. - A signal for the methyl carbons of the tert-butyl group. - Signals for the carbon atoms of the pyrimidine ring. - A signal for the carboxylic acid carbonyl carbon, typically in the 160-185 ppm range. |

| IR Spectroscopy | - A broad O-H stretch from approximately 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹. - C-H stretching and bending vibrations for the tert-butyl group. - Ring stretching vibrations for the pyrimidine ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 180.20 g/mol . - Fragmentation patterns showing the loss of the carboxylic acid group and cleavage of the tert-butyl group. |

Biological Activity and Drug Development Potential

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway modulation of this compound. However, the pyrimidine scaffold is a common feature in many biologically active molecules, including anticancer and antimicrobial agents. The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of amides and esters, which is a common strategy in drug discovery to modulate properties like solubility, cell permeability, and target binding.

The potential for this molecule in drug development would likely be as a building block or fragment for the synthesis of more complex molecules. Its utility would need to be determined through biological screening assays.

Figure 2: Logical workflow for the utilization of the core molecule in a drug discovery program.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data is currently lacking in the public domain, its synthesis can be approached through established methods for related pyrimidine derivatives. Further research is required to fully characterize this compound and to explore its potential biological activities. The information provided in this guide serves as a foundational reference for researchers interested in this and related molecules.

References

- 1. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use - Google Patents [patents.google.com]

- 2. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]

- 3. Buy 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid (EVT-15263758) [evitachem.com]

- 4. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic acid (CAS 126230-73-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Tert-butylpyrimidine-5-carboxylic acid (CAS No. 126230-73-7), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, spectroscopic characterization, a plausible synthesis route, and its significant application as a crucial intermediate in the development of targeted therapeutics, particularly Bruton's Tyrosine Kinase (BTK) inhibitors. Detailed experimental protocols for its synthesis and its conversion to a key pharmacophore are provided, alongside data tables for easy reference and diagrams to illustrate synthetic workflows and biological signaling pathways.

Core Compound Properties

This compound is a substituted pyrimidine derivative valued for its role as a molecular scaffold in the synthesis of complex, biologically active molecules. The presence of the sterically hindering tert-butyl group and the reactive carboxylic acid moiety makes it a versatile synthon in drug discovery programs.

| Property | Value |

| CAS Number | 126230-73-7 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage | Sealed in a dry environment at room temperature |

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary based on purity.

Spectroscopic and Analytical Data

| Analytical Method | Expected Characteristics |

| ¹H NMR | - A singlet for the tert-butyl protons (~1.4 ppm).- Two singlets for the pyrimidine ring protons (~9.0-9.5 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | - Resonances for the tert-butyl carbons (~28 ppm for CH₃, ~38 ppm for the quaternary C).- Resonances for the pyrimidine ring carbons (~120-170 ppm).- A resonance for the carboxylic acid carbonyl carbon (~165-175 ppm). |

| Infrared (IR) Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C-H stretches from the tert-butyl group (~2900-3000 cm⁻¹).- C=N and C=C stretches from the pyrimidine ring (~1500-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular ion peak [M+H]⁺ at m/z 181.09. |

Synthesis and Experimental Protocols

A robust and frequently utilized method for the synthesis of 2-substituted pyrimidine-5-carboxylic acids involves a two-step process: the initial synthesis of the corresponding methyl or ethyl ester, followed by hydrolysis to the carboxylic acid.

Experimental Protocol: Synthesis of Methyl 2-(tert-butyl)pyrimidine-5-carboxylate

This procedure is adapted from a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Reaction Scheme:

Caption: Synthesis of the ester intermediate.

Methodology:

-

Preparation of the Amidinium Salt: Tert-butylamidinium hydrochloride can be prepared by reacting pivalonitrile with ammonium chloride in the presence of a strong base or sourced commercially.

-

Condensation Reaction:

-

To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in a suitable solvent such as methanol, add tert-butylamidinium hydrochloride (1.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield methyl 2-(tert-butyl)pyrimidine-5-carboxylate.

-

Experimental Protocol: Hydrolysis to this compound

Reaction Scheme:

Caption: Hydrolysis of the ester to the carboxylic acid.

Methodology:

-

Saponification:

-

Dissolve methyl 2-(tert-butyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction by TLC or LC-MS.

-

-

Work-up and Isolation:

-

After the hydrolysis is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1N HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

-

Application in Drug Development: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a pivotal intermediate in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. The carboxylic acid moiety of the title compound is typically activated and coupled with various amines to form the corresponding amides, which are key structural motifs in many BTK inhibitors.

Experimental Workflow: Amide Bond Formation

The following workflow describes the conversion of this compound into a key amide intermediate, a common step in the synthesis of pyrimidine-based kinase inhibitors as described in patent literature (e.g., WO 2012/158843 A1).

Caption: General workflow for the synthesis of pyrimidine-5-carboxamide derivatives.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK inhibitors function by blocking the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. The diagram below illustrates the key components of this pathway and the point of inhibition.

Caption: Simplified BTK signaling pathway and the action of a BTK inhibitor.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for the construction of complex heterocyclic compounds. Its demonstrated utility in the development of potent kinase inhibitors, such as those targeting BTK, highlights its importance for researchers and professionals in the field of drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the further exploration and application of this important chemical entity.

An In-depth Technical Guide to the Physicochemical Properties of 2-Tert-butylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Tert-butylpyrimidine-5-carboxylic acid. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this document also furnishes detailed experimental protocols for the determination of key properties, serving as a valuable resource for researchers initiating studies on this molecule.

Chemical Identity and Core Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 2-position and a carboxylic acid group at the 5-position. This structure imparts a combination of lipophilic (tert-butyl group) and hydrophilic/ionizable (carboxylic acid and pyrimidine nitrogens) characteristics, which are critical determinants of its behavior in chemical and biological systems.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(tert-butyl)pyrimidine-5-carboxylic acid | |

| CAS Number | 126230-73-7 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 170-171 °C | |

| Boiling Point | Data not available. Likely to be high with potential for decomposition before boiling under atmospheric pressure. | |

| Appearance | White to off-white powder (predicted). | |

| logP (Octanol-Water Partition Coefficient) | Data not available. A calculated logP of 1.78 has been reported for the related compound 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid. | [3] |

| pKa (Acid Dissociation Constant) | Data not available. | |

| Solubility | No quantitative data available. The related compound 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid is reported to be soluble in polar solvents like water and methanol. | [3] |

Spectroscopic and Structural Data

While specific spectra for this compound are not publicly available, its structural features suggest characteristic spectroscopic signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, typically in the 1.0-1.5 ppm range. The two pyrimidine ring protons would appear as distinct singlets or doublets at lower field (deshielded), likely in the 7.0-9.0 ppm region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, typically between 10-12 ppm, and its signal would disappear upon D₂O exchange.[4][5]

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrimidine ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form.[6][7] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[7] C-H stretching vibrations for the tert-butyl group will be observed just below 3000 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (180.20 g/mol ).

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for determining key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise and widely used method for its determination.[8][9][10]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution, ensuring it is carbonate-free.

-

Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[11]

-

Accurately weigh and dissolve this compound in deionized water (or a suitable co-solvent if solubility is low) to create a sample solution of approximately 1 mM.[11]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[11]

-

Transfer a known volume (e.g., 20 mL) of the sample solution into a titration vessel.[11]

-

Add the KCl solution to maintain a constant ionic strength.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with the standardized HCl.[11]

-

Place the calibrated pH electrode and a magnetic stirrer into the vessel.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[11]

-

Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[11]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[9]

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[11]

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard technique for its experimental determination.[12][13]

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) to represent the aqueous phase.[14]

-

Saturate the buffer with n-octanol by mixing them vigorously and allowing the phases to separate for 24 hours.

-

Saturate the n-octanol with the buffer in the same manner. This pre-saturation is critical for accurate results.

-

-

Partitioning Experiment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final concentration of the co-solvent in the partitioning system is low (<1%).[13]

-

In a suitable vessel, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated buffer.

-

Add a small aliquot of the stock solution to the biphasic system.

-

Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification and Calculation:

-

Carefully withdraw a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is highly sensitive and accurate.[15]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [13]

-

Caption: Workflow for logP determination by the shake-flask method.

Biological Context and Potential Relevance

While no specific biological activity or signaling pathway has been definitively reported for this compound, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anti-viral, and anti-cancer effects.[16] The carboxylic acid functional group can act as a key interaction point (e.g., hydrogen bond donor/acceptor, salt bridge formation) with biological targets such as enzymes and receptors.

The combination of the pyrimidine core and the carboxylic acid moiety in this compound makes it a molecule of interest for screening in various therapeutic areas. For instance, compounds with a similar 2-substituted pyrimidine-5-carboxylic acid structure have been explored in the context of drug discovery programs. The physicochemical properties detailed in this guide are fundamental to understanding its potential for biological activity, as they govern how the molecule will behave in physiological environments and interact with potential biological targets.

Caption: Influence of physicochemical properties on pharmacokinetics.

References

- 1. 2-(tert-Butyl)pyrimidine-5-carboxylic acid - CAS:126230-73-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Buy 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid (EVT-15263758) [evitachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 2-Tert-butylpyrimidine-5-carboxylic Acid: A Technical Guide for Researchers

Disclaimer: To date, there is a notable absence of specific studies detailing the mechanism of action for 2-Tert-butylpyrimidine-5-carboxylic acid in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of structurally related pyrimidine-5-carboxylic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigation into this specific molecule.

Introduction to Pyrimidine-5-Carboxylic Acids

The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The addition of a carboxylic acid group at the 5-position creates a class of molecules, pyrimidine-5-carboxylic acids, that have demonstrated a broad spectrum of pharmacological activities. These activities are largely influenced by the nature of the substituent at the 2-position of the pyrimidine ring. The presence of a bulky, lipophilic tert-butyl group in this compound suggests unique steric and electronic properties that could dictate its interaction with biological targets.

Postulated Mechanisms of Action Based on Structural Analogs

Research on various 2-substituted pyrimidine-5-carboxylic acids has revealed several potential mechanisms of action, primarily centered around enzyme inhibition and receptor modulation.

Enzyme Inhibition

A prominent mechanism for pyrimidine-based compounds is the inhibition of enzymes involved in critical cellular processes.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Pyrimidine analogs are known to target DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway. Inhibition of this enzyme disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication, and is a validated strategy in cancer and autoimmune disease therapy. The carboxylic acid moiety is often crucial for binding to the enzyme's active site.

-

Kinase Inhibition: Various pyrimidine derivatives have been developed as inhibitors of protein kinases, which play a central role in cellular signaling pathways. The pyrimidine core can act as a scaffold to present substituents that interact with the ATP-binding pocket of kinases.

-

Other Enzymatic Targets: Depending on the overall structure, pyrimidine-5-carboxylic acids could potentially inhibit other enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), or histone deacetylases (HDACs), which are implicated in inflammation and cancer.

Receptor Modulation

While less common than enzyme inhibition for this class, interaction with cellular receptors cannot be ruled out. The specific nature of the substituents would govern any potential receptor affinity and activity (agonist or antagonist).

Potential Signaling Pathways

Based on the potential targets, this compound could modulate several key signaling pathways.

Biological Activity of 2-Tert-butylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-tert-butylpyrimidine-5-carboxylic acid derivatives and related pyrimidine-5-carboxylic acid analogs. While specific data on the 2-tert-butyl subclass is limited in publicly available literature, this document extrapolates from research on structurally similar pyrimidine derivatives to provide insights into their potential therapeutic applications, mechanisms of action, and relevant experimental protocols.

Introduction to Pyrimidine-5-Carboxylic Acid Derivatives in Drug Discovery

Pyrimidine-5-carboxylic acid derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The pyrimidine core is a key structural motif in numerous endogenous molecules, including nucleic acids, and this inherent biocompatibility makes its derivatives attractive candidates for drug development. Modifications at the 2, 4, and 5-positions of the pyrimidine ring have led to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The 2-tert-butyl substitution is of particular interest due to its potential to enhance metabolic stability and modulate binding affinity to biological targets through steric and hydrophobic interactions.

Quantitative Biological Activity Data

While specific quantitative data for a series of this compound derivatives is not extensively available, the following table summarizes the biological activities of representative pyrimidine-5-carboxylate and pyrimidine-5-carbonitrile derivatives to illustrate the potential of this chemical class.

Table 1: Biological Activity of Representative Pyrimidine Derivatives

| Compound ID | Structure | Biological Target/Assay | Activity (IC50/GI50) | Reference |

| 11e | Pyrimidine-5-carbonitrile derivative | Cytotoxicity vs. normal human lung cells (WI-38) | 63.41 µM | [1] |

| 9d | Pyrimidine-5-carbonitrile derivative | Cytotoxicity vs. colon cancer (HCT-116) | 1.14 - 10.33 µM | [1][2] |

| 12b | Pyrimidine-5-carbonitrile derivative | Cytotoxicity vs. breast cancer (MCF-7) | 1.14 - 10.33 µM | [1][2] |

| 1c | 6-amino-5-cyano-2-thiopyrimidine | PI3Kδ | 0.0034 µM | [3] |

| Compound 7c | Substituted Pyrimidine | Cytotoxicity vs. human prostate adenocarcinoma (PC-3) | High Activity | [4] |

| Compound 8a | Substituted Pyrimidine | Cytotoxicity vs. human prostate adenocarcinoma (PC-3) | High Activity | [4] |

| Compound 12a | Thiazolopyrimidine derivative | Cytotoxicity vs. human prostate adenocarcinoma (PC-3) | High Activity | [4] |

| Compound 11b | Thiazolopyrimidine derivative | Cytotoxicity vs. human colorectal carcinoma (HCT-116) | Higher Activity | [4] |

Key Biological Activities and Mechanisms of Action

Research on pyrimidine derivatives has highlighted their potential in several therapeutic areas, primarily in oncology.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Signaling Pathway: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression. Several pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors.

Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.

Enzyme Inhibition

Beyond cancer, pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as Bruton's tyrosine kinase (BTK), which is involved in B-cell development and activation and is a target for autoimmune diseases and certain B-cell malignancies. The general mechanism involves the binding of the pyrimidine derivative to the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's activity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5][6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[6]

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based method).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-Tert-butylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-tert-butylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain raw experimental data, this guide presents a combination of predicted spectroscopic values based on established principles and a detailed, generalized experimental protocol for its synthesis and characterization.

Molecular Structure

The foundational step in understanding the spectroscopic properties of a molecule is to visualize its structure.

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of similar structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H-4 (pyrimidine ring) |

| ~9.1 | s | 1H | H-6 (pyrimidine ring) |

| ~1.4 | s | 9H | -C(CH₃)₃ |

| >12 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -C OOH |

| ~165 | C-2 (pyrimidine ring) |

| ~160 | C-4 (pyrimidine ring) |

| ~158 | C-6 (pyrimidine ring) |

| ~125 | C-5 (pyrimidine ring) |

| ~38 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2970 | Medium | C-H stretch (tert-butyl) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1580, ~1550 | Medium-Strong | C=N and C=C stretches (pyrimidine ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 135 | [M - COOH]⁺ |

| 123 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation, likely base peak) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be approached through the condensation of an amidine with a dicarbonyl compound, followed by hydrolysis.

Caption: General workflow for the synthesis and analysis of this compound.

Synthesis Procedure (Adapted from General Methods)

A plausible route for the synthesis of the target compound involves the reaction of pivalamidine (or its hydrochloride salt) with diethyl ethoxymethylenemalonate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add pivalamidine hydrochloride.

-

Stir the mixture at room temperature for 30 minutes.

-

Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-tert-butylpyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0-200 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Obtain the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform MS/MS experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

This guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound for researchers in the field. The provided data and protocols are based on established chemical principles and should serve as a valuable starting point for further investigation.

The Enigmatic Core: A Technical Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral agents and anticancer drugs. Within this broad and vital class of heterocycles, 2-Tert-butylpyrimidine-5-carboxylic acid presents a unique and intriguing substitution pattern. The presence of a bulky tert-butyl group at the 2-position and a carboxylic acid moiety at the 5-position suggests a molecule designed with specific physicochemical and pharmacological properties in mind. The tert-butyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid provides a key interaction point for biological targets. This technical guide aims to provide a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, potential therapeutic applications, and the methodologies employed in its evaluation.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for any drug discovery program. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 126230-73-7 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

Synthesis of the Pyrimidine Core

A plausible synthetic workflow is outlined below. This diagram represents a generalized approach and would require optimization for the specific synthesis of this compound.

Figure 1. A generalized synthetic workflow for this compound.

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

The following is a generalized protocol based on known syntheses of similar compounds. This should be considered a template for the development of a specific protocol for this compound.

Materials:

-

Pivalamidine hydrochloride

-

Sodium salt of 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-ol

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the sodium salt of 3,3-dimethoxy-2-(methoxycarbonyl)propen-1-ol in an anhydrous solvent under an inert atmosphere, add pivalamidine hydrochloride.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

-

Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

-

Acidify the reaction mixture to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Role in Medicinal Chemistry

The pyrimidine core is a privileged scaffold in drug discovery, known to interact with a wide range of biological targets, particularly protein kinases. The substitution pattern of this compound suggests its potential as a modulator of kinase activity.

Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of a kinase inhibitor often involves a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents on this core are crucial for achieving potency and selectivity.

Figure 2. Proposed mechanism of action as a kinase inhibitor.

While no specific kinase inhibition data for this compound has been publicly reported, derivatives of 2-thiopyrimidines have shown moderate activity against Cyclin-Dependent Kinase 1 (CDK-1) with an IC₅₀ value of 5 µM. This suggests that the pyrimidine scaffold can indeed be targeted for kinase inhibition. The tert-butyl group at the 2-position of the core molecule could potentially occupy a hydrophobic pocket within the kinase active site, thereby enhancing binding affinity and selectivity. The carboxylic acid at the 5-position could form crucial hydrogen bonds or salt bridges with charged residues in the binding pocket.

Potential as an Anticancer Agent

Given the importance of kinases in cancer progression, compounds that inhibit their activity are valuable as potential anticancer therapeutics. The general antiproliferative activity of pyrimidine derivatives has been documented against various cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

To evaluate the potential of this compound as a kinase inhibitor, a generic in vitro kinase assay can be employed.

Materials:

-

Recombinant kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (radiolabeled or for use with a detection antibody)

-

This compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagents (e.g., phosphospecific antibody, scintillation fluid)

Procedure:

-

In a microplate, add the assay buffer, the kinase, and the substrate.

-

Add varying concentrations of this compound (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phosphospecific antibody, or scintillation counting for radiolabeled ATP).

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant potential in medicinal chemistry. Its structure suggests a role as a kinase inhibitor, with possible applications in oncology and other diseases driven by aberrant kinase signaling. However, the publicly available data on this specific compound is currently limited.

To fully elucidate the therapeutic potential of this compound, further research is imperative. This should include:

-

Development and publication of a robust and scalable synthetic route.

-

Screening against a broad panel of kinases to identify specific molecular targets.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity through derivatization.

-

Evaluation in cellular and in vivo models of disease to assess efficacy and pharmacokinetic properties.

The exploration of this and similar focused chemical matter is essential for the continued discovery and development of novel and effective therapeutics.

References

Stability and storage conditions for 2-Tert-butylpyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Stability and Storage of 2-Tert-butylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 126230-73-7). Due to the limited availability of specific public stability data for this compound, this document combines information from suppliers, safety data sheets of related compounds, and general chemical principles to offer the best practice recommendations for its handling and storage.

Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 126230-73-7 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 170-171 °C[1] |

| Purity | Typically ≥95% - ≥97% (NMR) |

| IUPAC Name | 2-(tert-butyl)pyrimidine-5-carboxylic acid |

Stability Profile

Detailed quantitative stability studies for this compound are not extensively available in the public domain. However, based on the information for structurally related pyrimidine carboxylic acids and supplier recommendations, a general stability profile can be inferred.

Pyrimidine-2-carboxylic acid is reported to be chemically stable under standard ambient conditions (room temperature) and is sensitive to moisture. Pyrimidine-4-carboxylic acid is also noted for its stability under a range of conditions, which allows for straightforward handling.

Key factors that may influence the stability of this compound include:

-

Moisture: Like many carboxylic acids and heterocyclic compounds, it is likely susceptible to degradation in the presence of moisture.

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

-

Light: While no specific data is available, prolonged exposure to light should be minimized as a general precaution for organic compounds.

Recommended Storage and Handling

Based on supplier data and safety information for related compounds, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of this compound.

| Condition | Recommendation |

| Temperature | Store at room temperature.[1] For long-term storage, consider refrigeration at 0-8°C, as recommended for some similar pyrimidine derivatives. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air. |

| Container | Keep in a tightly sealed, opaque container to protect from moisture and light. |

| Handling | Handle in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling. |

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not available, a general workflow for assessing the stability of a chemical compound is outlined below. This can be adapted for specific research needs.

Caption: General Workflow for Chemical Stability Assessment.

Logical Relationship of Storage and Handling

The following diagram illustrates the logical flow for ensuring the stability of this compound from receipt to use.

Caption: Recommended Storage and Handling Logic.

Safety Information

According to the Safety Data Sheet (SDS) for this compound, the following hazard and precautionary statements should be noted:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the most current SDS from your supplier for complete safety information.

Conclusion

While specific, in-depth stability data for this compound is limited, by following the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the compound's integrity for their work. Adherence to recommended temperature, moisture, and atmospheric conditions is paramount for the long-term stability of this chemical. It is strongly advised to perform in-house stability assessments for long-term research projects or when the compound is a critical component of a formulation.

References

Commercial availability and purity of 2-Tert-butylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Tert-butylpyrimidine-5-carboxylic acid (CAS No. 126230-73-7), a heterocyclic building block with applications in medicinal chemistry and drug discovery. This document outlines its commercial landscape, typical purity specifications, potential impurities based on synthetic routes, and recommended analytical methodologies for quality control.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. These suppliers offer the compound in quantities ranging from milligrams to grams, suitable for laboratory-scale synthesis and screening. While pricing can vary between suppliers and is subject to change, the compound is generally accessible for research purposes.

Below is a summary of some of the commercial suppliers and the typical quantities offered.

| Supplier | CAS Number | Available Quantities | Purity |

| Sunway Pharm Ltd | 126230-73-7 | 250mg, 1g | 97%[1] |

| BLDpharm | 126230-73-7 | Inquire for details | Inquire for details[2] |

| Enamine | 126230-73-7 | Inquire for details | Inquire for details |

Purity and Analytical Specifications

The typical purity of commercially available this compound is around 97%.[1] Suppliers often provide a Certificate of Analysis (COA) upon request, which details the specific purity of a given batch and the analytical methods used for its determination. The most common analytical techniques for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While a publicly available, detailed COA with specific parameters is not readily found, the following table outlines the expected analytical specifications based on common practices for similar chemical entities.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥ 97.0% | HPLC (UV detection) |

| Residual Solvents | To be reported | GC-HS or ¹H NMR |

| Water Content | To be reported | Karl Fischer Titration |

Potential Impurities and Synthesis-Related Byproducts

A common method for the synthesis of such compounds involves the condensation of an amidine with a three-carbon building block already containing the carboxylic acid or a precursor group like an ester.[3][4] For this compound, a plausible route would be the reaction of pivalamidine (2,2-dimethylpropanimidamide) with a suitable derivative of mucobromic or mucochloric acid, followed by further transformations.

Based on this likely synthetic pathway, potential impurities could include:

-

Starting Materials: Unreacted pivalamidine or the three-carbon electrophile.

-

Reaction Byproducts: Products of side reactions, such as N-acylated pivalamidine or self-condensation products of the starting materials.

-

Isomers: Positional isomers formed during the cyclization step, if the three-carbon unit is not symmetric.

-

Related Pyrimidines: For instance, hydrolysis of a related 2-t-butyl-5-halopyrimidine could be another synthetic route, potentially leaving residual halo-pyrimidine.[5]

-

Solvents and Reagents: Residual solvents from the reaction and purification steps, as well as leftover reagents or catalysts.

Recommended Quality Control Workflow

To ensure the quality and consistency of this compound for research and development purposes, a robust quality control workflow is essential. The following diagram outlines a recommended workflow for the analysis of this compound upon receipt from a commercial supplier.

Figure 1. Quality Control Workflow

Experimental Protocols for Key Analytical Methods

4.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

4.1.2. ¹H NMR for Identity Confirmation

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the pyrimidine ring protons and the tert-butyl group protons.

Conclusion

This compound is a commercially accessible building block crucial for various research and development activities. While suppliers generally provide a purity of around 97%, it is imperative for researchers to perform their own quality control to ensure the material's suitability for their specific application. Understanding the potential impurities arising from the synthetic process is key to developing appropriate analytical methods for their detection. The recommended quality control workflow and analytical protocols provided in this guide offer a robust framework for the assessment of the purity and identity of this important chemical compound.

References

- 1. 2-(tert-Butyl)pyrimidine-5-carboxylic acid - CAS:126230-73-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Tert-butylpyrimidine-5-carboxylic Acid: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of 2-tert-butylpyrimidine-5-carboxylic acid, a key building block in the development of novel therapeutics. This pyrimidine derivative serves as a crucial intermediate for creating a diverse range of molecular structures for screening and optimization in drug discovery programs.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a common motif in a variety of biologically active molecules, and the presence of the tert-butyl group at the 2-position and a carboxylic acid at the 5-position offers specific steric and electronic properties that can be exploited for targeted drug design. This document outlines a reliable two-step synthetic route, commencing with the preparation of an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The initial step involves the construction of the pyrimidine ring to form ethyl 2-tert-butylpyrimidine-5-carboxylate. This is followed by the saponification of the ester to the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-tert-butylpyrimidine-5-carboxylate

This procedure is adapted from the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2] This reaction involves the condensation of pivalamidinium hydrochloride with the sodium salt of ethyl 2-(ethoxymethylene)-3-oxopropanoate.

Materials:

-

Pivalamidinium hydrochloride

-

Sodium ethoxide

-

Ethyl 2-(ethoxymethylene)-3-oxopropanoate

-

Ethanol, absolute

-

Diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

To this solution, add pivalamidinium hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-tert-butylpyrimidine-5-carboxylate as a solid.

Step 2: Synthesis of this compound

The hydrolysis of the ethyl ester intermediate is achieved through saponification using a strong base, followed by acidification to precipitate the carboxylic acid.[3][4]

Materials:

-

Ethyl 2-tert-butylpyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-tert-butylpyrimidine-5-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide or potassium hydroxide (2-3 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are based on reported values for similar 2-substituted pyrimidine-5-carboxylic esters and their subsequent hydrolysis.[1][3]

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical State | Melting Point (°C) |

| 1 | Ethyl 2-tert-butylpyrimidine-5-carboxylate | C₁₁H₁₆N₂O₂ | 208.26 | 70-85 | >95 | Solid | N/A |

| 2 | This compound | C₉H₁₂N₂O₂ | 180.20 | 85-95 | >98 | Solid | 170-171 |

Logical Relationship of the Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final desired product. The key transformation is the construction of the pyrimidine ring, a fundamental step in many heterocyclic syntheses. The subsequent hydrolysis is a standard and high-yielding deprotection step.

Conclusion

The provided protocols offer a robust and reproducible method for the synthesis of this compound. These detailed application notes are intended to facilitate the work of researchers in medicinal chemistry and drug development by providing a clear and concise guide for the preparation of this valuable synthetic intermediate. The high-yielding nature of both the ring formation and hydrolysis steps makes this an efficient route for obtaining the target compound in sufficient quantities for further research and development activities.

References

Application Notes: 2-Tert-butylpyrimidine-5-carboxylic Acid in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid pyrimidine core, substituted with a lipophilic tert-butyl group, serves as a key scaffold for molecules targeting the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in allergic and autoimmune disorders.

Application: Synthesis of Syk Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1] Dysregulation of Syk activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1][2] A prominent class of Syk inhibitors is based on the 4-anilinopyrimidine-5-carboxamide scaffold, where this compound serves as a crucial precursor for the pyrimidine-5-carboxamide core.[1] The synthesis of these inhibitors typically involves a key amide bond formation step.

Key Synthetic Transformation: Amide Coupling

The primary application of this compound in this context is its conversion to a diverse range of amides through coupling with various primary and secondary amines. Standard peptide coupling reagents are effectively employed for this transformation.

General Reaction Scheme:

Caption: Amide coupling of this compound.

Experimental Protocols

The following protocols are representative examples of the amide coupling reaction to synthesize pyrimidine-5-carboxamides, which are key intermediates for Syk inhibitors.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a common and efficient method for the formation of an amide bond between this compound and an aniline derivative.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-methoxyaniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-tert-butyl-N-(substituted-phenyl)pyrimidine-5-carboxamide.

Quantitative Data (Representative)

| Starting Material (Amine) | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| 4-Methoxyaniline | HATU/DIPEA | DMF | 6 | 85 |

| 3-Chloroaniline | EDC/HOBt/DIPEA | DCM | 12 | 78 |

| 4-(Trifluoromethyl)aniline | TBTU/DIEA | DMF | 8 | 81 |

Biological Context: Syk Signaling Pathway in Allergic Response

Syk kinase is a key component of the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI) on mast cells.[2] Inhibition of Syk blocks the downstream signaling events that lead to the release of inflammatory mediators, such as histamine, leukotrienes, and prostaglandins, which are responsible for the symptoms of allergic reactions.[1][3]

Caption: Simplified Syk signaling pathway in mast cells.

Workflow for Syk Inhibitor Synthesis and Evaluation